molecular formula C19H22N4O2S B1222330 N-[2-(1-phenylethyl)-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazol-8-yl]methanesulfonamide

N-[2-(1-phenylethyl)-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazol-8-yl]methanesulfonamide

Cat. No. B1222330
M. Wt: 370.5 g/mol
InChI Key: GLKOCNVIMGSYIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(1-phenylethyl)-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazol-8-yl]methanesulfonamide is a sulfonamide.

Scientific Research Applications

Anticancer Activity

Pyrazino[1,2-a]benzimidazole derivatives, including structures similar to N-[2-(1-phenylethyl)-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazol-8-yl]methanesulfonamide, have been synthesized and investigated for their anticancer activities. Some of these derivatives showed significant anticancer activity, comparable to standard drugs like melphalan and cisplatin (Demirayak & Yurttaş, 2014).

Synthesis and Catalysis

These compounds also play a role in the synthesis of other complex molecules. For instance, they are used as catalysts for synthesizing benzimidazole derivatives from various starting materials, indicating their versatility in synthetic chemistry (Ghorbani‐Vaghei & Veisi, 2010).

Microwave-Assisted Synthesis

The use of microwave irradiation in the synthesis of pyrazino[1,2-a]benzimidazole-based heterocycles is another application. This method enhances the efficiency of the synthetic process, indicating these compounds' role in advancing synthetic methodologies (Darweesh et al., 2016).

Development of Fluorescent Chemosensors

These derivatives have been utilized in creating chemosensors, particularly for detecting metal ions like aluminum in aqueous solutions and living cells. This application showcases their potential in environmental monitoring and biological research (Shree et al., 2019).

properties

Product Name

N-[2-(1-phenylethyl)-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazol-8-yl]methanesulfonamide

Molecular Formula

C19H22N4O2S

Molecular Weight

370.5 g/mol

IUPAC Name

N-[2-(1-phenylethyl)-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazol-8-yl]methanesulfonamide

InChI

InChI=1S/C19H22N4O2S/c1-14(15-6-4-3-5-7-15)22-10-11-23-18-9-8-16(21-26(2,24)25)12-17(18)20-19(23)13-22/h3-9,12,14,21H,10-11,13H2,1-2H3

InChI Key

GLKOCNVIMGSYIJ-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)N2CCN3C(=NC4=C3C=CC(=C4)NS(=O)(=O)C)C2

Canonical SMILES

CC(C1=CC=CC=C1)N2CCN3C(=NC4=C3C=CC(=C4)NS(=O)(=O)C)C2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(1-phenylethyl)-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazol-8-yl]methanesulfonamide

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